

Spectroscopic and Synthetic Profile of S,S-Dimethyl Sulfoximine: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *S,S-Dimethyl sulfoximine*

Cat. No.: B075141

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Introduction

S,S-Dimethyl sulfoximine is a versatile and valuable building block in modern medicinal chemistry and drug discovery. Its unique stereochemical and electronic properties, arising from the chiral sulfur center and the sulfoximine moiety, make it an attractive functional group for the design of novel therapeutic agents. The sulfoximine group can act as a bioisostere for sulfone and sulfonamide functionalities, often leading to improved physicochemical properties such as metabolic stability and bioavailability.^[1] This technical guide provides a comprehensive overview of the spectroscopic data, a detailed synthetic protocol, and an illustrative mechanistic pathway for **S,S-Dimethyl sulfoximine**, serving as an essential resource for researchers in the field.

Spectroscopic Data

A thorough understanding of the spectroscopic signature of **S,S-Dimethyl sulfoximine** is crucial for its identification, characterization, and quality control. The following tables summarize the key spectroscopic data obtained from Infrared (IR) and Raman spectroscopy, Nuclear Magnetic Resonance (NMR) spectroscopy, and Mass Spectrometry (MS).

Infrared (IR) and Raman Spectroscopy

Vibrational spectroscopy provides fingerprint information about the functional groups present in a molecule.

Table 1: Vibrational Spectroscopy Data for **S,S-Dimethyl Sulfoximine**

Spectroscopic Technique	Wavenumber (cm ⁻¹)	Assignment	Intensity
FT-IR (KBr Pellet)	~3300-3100	N-H stretch	Medium
~2950-2850	C-H stretch (methyl)	Medium	
~1250	S=O stretch	Strong	
~1050	S=N stretch	Strong	
Raman	~2950-2850	C-H stretch (methyl)	Strong
~700-600	C-S stretch	Strong	

Note: The exact peak positions may vary slightly depending on the experimental conditions and the physical state of the sample.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for elucidating the precise molecular structure of **S,S-Dimethyl sulfoximine**. While specific data for the parent compound is not readily available in the cited literature, data for the closely related N-Iodo-**S,S-dimethyl sulfoximine** in CDCl₃ provides valuable insight into the expected chemical shifts.

Table 2: NMR Data for N-Iodo-**S,S-dimethyl Sulfoximine**

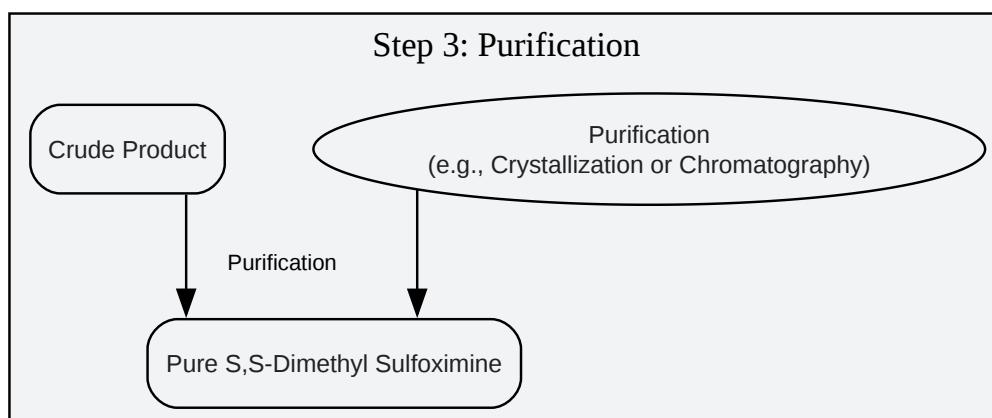
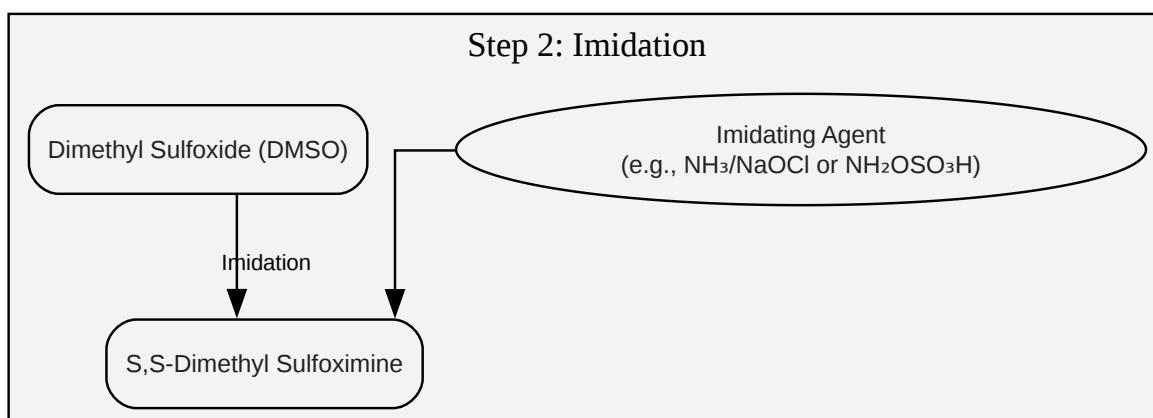
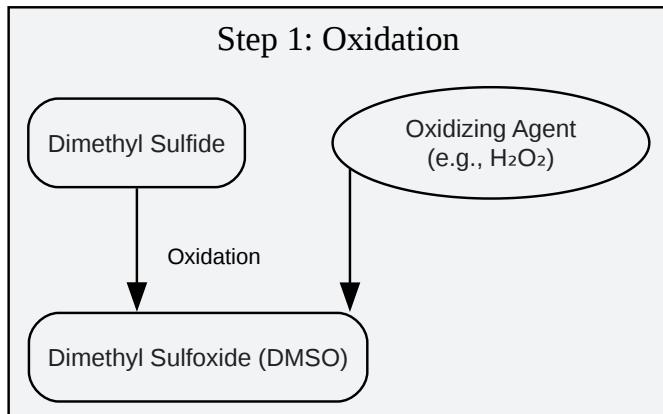
Nucleus	Chemical Shift (δ , ppm)	Multiplicity	Solvent
¹ H NMR	3.30	Singlet	CDCl ₃
¹³ C NMR	42.9	-	CDCl ₃

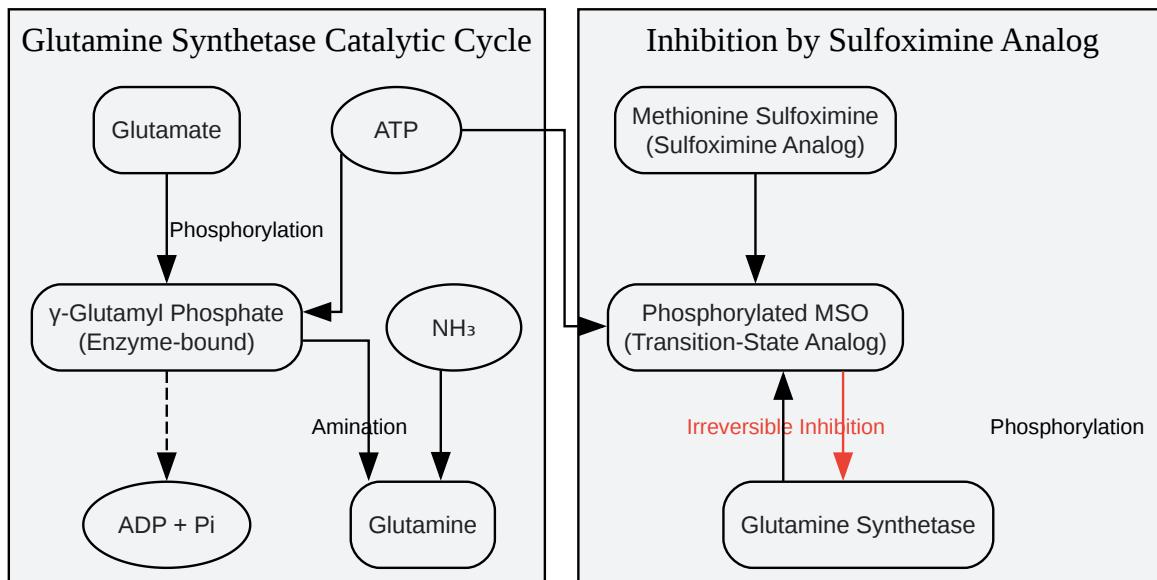
Reference: Data for N-Iodo-**S,S-dimethyl Sulfoximine**.[\[2\]](#)

Mass Spectrometry

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, aiding in its identification and structural confirmation. The molecular weight of **S,S-Dimethyl sulfoximine** is 93.15 g/mol .[\[3\]](#)

Table 3: Mass Spectrometry Data for **S,S-Dimethyl Sulfoximine**




m/z	Interpretation
93	$[M]^+$ (Molecular ion)
78	$[M - CH_3]^+$
46	$[CH_3S=O]^+$


Experimental Protocols

Synthesis of **S,S-Dimethyl Sulfoximine**

A common and efficient method for the synthesis of **S,S-Dimethyl sulfoximine** involves the oxidation and imidation of dimethyl sulfide. The following protocol is a generalized procedure based on established synthetic strategies for sulfoximines.[\[4\]](#)[\[5\]](#)

Experimental Workflow: Synthesis of **S,S-Dimethyl Sulfoximine**

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. nbinno.com [nbinno.com]
- 2. One-Pot Synthesis of N-Iodo Sulfoximines from Sulfides - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Sulfoximine, S,S-dimethyl- | C2H7NOS | CID 123119 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. pubs.acs.org [pubs.acs.org]
- To cite this document: BenchChem. [Spectroscopic and Synthetic Profile of S,S-Dimethyl Sulfoximine: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b075141#spectroscopic-data-for-s-s-dimethyl-sulfoximine>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com